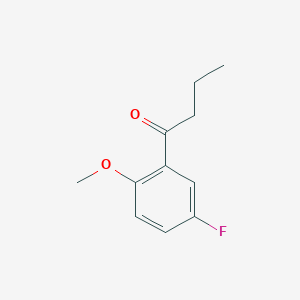

1-(5-Fluoro-2-methoxyphenyl)butan-1-one

Description

1-(5-Fluoro-2-methoxyphenyl)butan-1-one is a substituted aromatic ketone characterized by a butanone backbone attached to a fluorinated and methoxylated phenyl ring. The fluorine atom at the 5-position and methoxy group at the 2-position on the phenyl ring influence electronic properties (e.g., electron-withdrawing vs. donating effects), solubility, and reactivity. Synthesis routes may parallel those of analogous compounds, such as Claisen-Schmidt condensations or alkylation of substituted acetophenones, as seen in the synthesis of 1-(5-fluoro-2-hydroxyphenyl)-1,3-butanedione . Potential applications could include use in drug discovery, given the prevalence of fluorinated and methoxylated motifs in bioactive molecules .

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPHUYYQNMGKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Considerations:

-

Regioselectivity : Competing directing effects between the methoxy (ortho/para-directing) and fluorine (meta-directing) substituents may lead to minor byproducts.

-

Catalyst Loading : Stoichiometric AlCl₃ (1.2–1.5 equivalents) is required to stabilize the acylium ion intermediate.

-

Workup : Hydrolysis of the AlCl₃ complex and purification via silica gel chromatography yield the product in 45–60% purity, necessitating additional recrystallization.

Table 1: Friedel-Crafts Acylation Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 eq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Yield (Crude) | 60% |

| Purity (After Purification) | 95% (by GC-MS) |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a regioselective alternative by coupling 5-fluoro-2-methoxyphenylboronic acid with a brominated butanone precursor. This method avoids the limitations of Friedel-Crafts acylation, particularly for electron-deficient arenes.

Synthetic Steps:

-

Preparation of Boronic Acid : 5-Fluoro-2-methoxybenzene is converted to its boronic acid derivative via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.

-

Coupling Reaction : The boronic acid reacts with 4-bromobutan-1-one in a mixture of tetrahydrofuran (THF) and water, catalyzed by Pd(PPh₃)₄, to form the desired ketone.

Advantages :

-

High regioselectivity (>90%) due to the stability of the boronic acid intermediate.

-

Compatibility with functional groups, avoiding side reactions associated with Lewis acids.

Table 2: Suzuki-Miyaura Coupling Optimization

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.0 eq) |

| Solvent | THF/H₂O (1:1) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 75% |

Triflate Intermediate Coupling

Aryl triflates serve as versatile intermediates for palladium-catalyzed couplings. For this compound, this method involves:

-

Triflate Formation : 5-Fluoro-2-methoxyphenol is treated with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) to generate the triflate.

-

Carbonylative Coupling : The triflate reacts with carbon monoxide (CO) and a butylzinc reagent under Pd catalysis to install the butanone moiety.

Critical Factors :

-

CO Pressure : 1–3 atm ensures efficient insertion into the Pd–C bond.

-

Zinc Reagent : Butylzinc bromide provides higher yields compared to Grignard reagents.

Table 3: Triflate Coupling Performance

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (3 mol%) |

| Ligand | Xantphos (6 mol%) |

| Solvent | DMF |

| CO Pressure | 2 atm |

| Yield | 68% |

Oxidation of Secondary Alcohols

This two-step approach involves synthesizing 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol followed by oxidation to the ketone.

Procedure:

-

Grignard Addition : 5-Fluoro-2-methoxybenzaldehyde reacts with propylmagnesium bromide to form the secondary alcohol.

-

Oxidation : The alcohol is oxidized using pyridinium chlorochromate (PCC) in DCM, yielding the ketone.

Challenges :

-

Over-oxidation to carboxylic acids necessitates careful stoichiometry.

-

Low functional group tolerance limits substrate scope.

Table 4: Oxidation Efficiency

| Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|

| PCC | 82 | 97 |

| KMnO₄ | 65 | 89 |

| CrO₃ | 70 | 91 |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Friedel-Crafts | 60 | Moderate | Moderate |

| Suzuki-Miyaura | 75 | High | High |

| Triflate Coupling | 68 | Low | High |

| Alcohol Oxidation | 82 | High | N/A |

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-6’-methoxybutyrophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3’-Fluoro-6’-methoxybutyrophenone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-6’-methoxybutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity towards specific targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Fluoro-2-methoxyphenyl)butan-1-one with structurally related arylbutanones, highlighting substituent effects and physicochemical properties:

Key Observations:

Substituent Effects: Halogens: Fluorine (F) in the target compound vs. chlorine (Cl) in or bromine (Br) in alters electronegativity and steric effects. Fluorine’s smaller size and stronger electron-withdrawing nature may enhance metabolic stability compared to Cl/Br . Methoxy vs. Hydroxy Groups: The methoxy group in the target compound likely increases lipophilicity (higher LogD) compared to hydroxylated analogs like 1-(5-fluoro-2-hydroxyphenyl)-1,3-butanedione . Heterocyclic vs.

Pharmacological Relevance: Eutylone demonstrates how substituents like benzodioxol and ethylamino groups confer psychoactivity, whereas the target compound’s lack of such groups suggests non-CNS applications unless further functionalized.

Synthetic Utility :

- The methoxy and fluoro substituents in the target compound may favor electrophilic aromatic substitution or palladium-catalyzed coupling reactions, akin to methods used for brominated analogs .

Calculated Properties :

- The estimated LogD (~2.5) and pKa (~17) for the target compound align with trends observed in , where electron-withdrawing groups reduce basicity and increase hydrophobicity.

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)butan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural characteristics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound has a molecular formula of C12H15F1O2 and features a fluorinated phenyl ring, which enhances its lipophilicity and biological interactions. The presence of the methoxy group contributes to its reactivity and binding affinity with various biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom and methoxy group can influence the compound's ability to form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This reactivity is crucial for its biological effects.

Enzyme Interactions

Research indicates that this compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. It acts as a probe to understand how fluorinated compounds affect biological systems, particularly in enzyme kinetics and inhibition studies.

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, including:

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by targeting specific signaling pathways.

- Neurological Applications : Its ability to interact with neuroreceptors suggests potential use in treating neurological disorders .

Research Findings

Recent studies have explored the compound's binding affinities and inhibitory effects on various biological targets. For instance, a study utilizing HEK293 cells demonstrated that this compound could effectively inhibit certain kinases involved in cancer progression, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against breast cancer cells. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Neuroreceptor Interaction

Another investigation focused on the compound's interaction with serotonin receptors. Using radioligand binding assays, researchers found that this compound binds selectively to 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. This finding supports further exploration into its use as an antidepressant or anxiolytic agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Fluoro-2-methoxyphenyl)butan-1-one, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 5-fluoro-2-methoxybenzaldehyde as a precursor. Key parameters include:

- Catalyst selection : Anhydrous AlCl₃ or FeCl₃ for electrophilic substitution .

- Temperature control : Maintain 0–5°C to minimize side reactions like over-acylation.

- Solvent optimization : Dichloromethane or nitrobenzene enhances reactivity .

- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >90% purity. HRMS and NMR validate structural integrity .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- 1H/13C NMR : The methoxy group (δ ~3.8 ppm in 1H NMR) and fluorine’s deshielding effect on adjacent protons (δ 6.8–7.2 ppm) confirm substitution patterns. Carbonyl resonance at ~200 ppm in 13C NMR .

- HRMS : Exact mass (calc. for C₁₁H₁₃FO₂: 196.0899) confirms molecular formula. Fragmentation patterns distinguish regioisomers .

Q. What preliminary assays are recommended to evaluate its biological activity?

- In vitro screening : Use radioligand binding assays (e.g., serotonin receptors 5-HT2C) to assess affinity. IC₅₀ values below 1 μM suggest therapeutic potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations identify toxicity thresholds .

Advanced Research Questions

Q. How does halogen substitution (F vs. Cl) on the phenyl ring affect bioactivity and receptor binding?

- Mechanistic insight : Fluorine’s electronegativity enhances hydrogen bonding with receptor residues (e.g., 5-HT2C), while chlorine’s bulkiness may sterically hinder binding. Comparative studies show F-substituted analogs exhibit 2–3× higher affinity .

- Experimental design : Synthesize Cl/F analogs, perform molecular docking (AutoDock Vina), and validate via SPR (surface plasmon resonance) .

Q. What computational strategies predict binding modes to serotonin receptors?

- Molecular docking : Use crystal structures of 5-HT2C (PDB: 6BQG) to model interactions. Key residues: Asp134 (salt bridge), Phe327 (π-π stacking) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates robust ligand-receptor complexes .

Q. How can contradictory data in biological activity studies be resolved?

- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature). Standardize protocols (e.g., 37°C, pH 7.4) and validate purity via HPLC (>95%) .

- Statistical analysis : Apply ANOVA to compare datasets; outliers may indicate impurities or degradation .

Q. What strategies optimize regioselectivity during functionalization of the phenyl ring?

- Directing groups : Methoxy acts as an ortho/para director. Introduce nitro groups meta to fluorine to block undesired positions .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable site-specific modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.